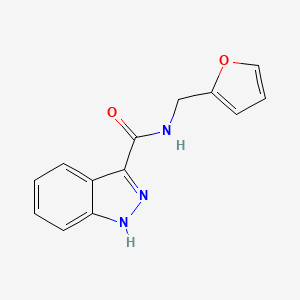

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide

Description

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide is a synthetic compound characterized by an indazole core substituted at the 3-position with a carboxamide group and a furan-2-ylmethyl moiety. The furan-2-ylmethyl substituent introduces an oxygen-containing heterocycle, which may enhance solubility or modulate electronic properties.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-13(14-8-9-4-3-7-18-9)12-10-5-1-2-6-11(10)15-16-12/h1-7H,8H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGITVMOEUWYLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1H-indazole-3-carboxylic acid, followed by the formation of the carboxamide linkage. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (dimethylaminopyridine) under microwave-assisted conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Kinase Inhibition

Recent studies have identified N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide derivatives as promising candidates for targeting specific kinases involved in cancer progression. One notable target is p21-activated kinase 1 (PAK1), which is implicated in tumor metastasis. A fragment-based screening approach revealed that certain derivatives exhibited potent inhibitory activity against PAK1, with one compound showing an IC50 value of 9.8 nM, indicating high selectivity among a panel of 29 kinases .

Fibroblast Growth Factor Receptors (FGFR)

Another significant application of this compound is its potential as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cancers, including non-small cell lung cancer (NSCLC). Research has demonstrated that indazole derivatives can inhibit FGFRs effectively, with some compounds achieving nanomolar IC50 values. For instance, one derivative exhibited an IC50 of 2.9 nM against FGFR1, showcasing its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. The SAR studies indicate that the introduction of hydrophobic and hydrophilic groups significantly influences the inhibitory activity against target kinases. Modifications that enhance binding affinity and selectivity are critical for developing effective anticancer agents .

In Vitro Studies

In vitro studies have demonstrated that certain derivatives not only inhibit kinase activity but also suppress cellular migration and invasion. For example, one study reported that a specific derivative reduced the migration of MDA-MB-231 breast cancer cells by downregulating Snail expression, a key regulator of epithelial-mesenchymal transition (EMT) .

In Vivo Efficacy

Preclinical models further support the therapeutic potential of these compounds. In xenograft models, compounds derived from this compound showed significant tumor growth inhibition, providing a foundation for future clinical trials .

Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Kinase Inhibition | Targeting PAK1 and FGFRs to inhibit cancer cell proliferation and metastasis | IC50 values as low as 9.8 nM for PAK1; potent FGFR inhibitors |

| Structure-Activity Relationship | Optimization of chemical structures to enhance selectivity and efficacy against targets | Modifications led to increased binding affinity |

| In Vitro Studies | Evaluation of cellular effects on migration and invasion | Significant reduction in cell migration observed |

| In Vivo Efficacy | Assessment of antitumor activity in animal models | Notable tumor growth inhibition in xenograft models |

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). The compound binds to the receptor, inhibiting its activity and thereby exerting anticancer effects. The pathways involved include the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Impact on Activity: The furan-2-ylmethyl group in the target compound distinguishes it from synthetic cannabinoids like AB-FUBINACA and ADB-BUTINACA, which feature bulkier aryl or alkylamine linkers. These differences likely influence receptor binding affinity and selectivity .

- Biological Activity: While AB-FUBINACA and ADB-BUTINACA are potent cannabinoid receptor agonists, the furan-2-ylmethyl derivative is associated with antimicrobial properties in thiourea-based analogs (e.g., 8a and 8b in ), suggesting divergent structure-activity relationships .

Physicochemical and Stability Comparisons

Table 2: Physicochemical Properties

Key Observations:

- Crystallographic Data: The furan-2-ylmethyl derivative crystallizes in a monoclinic system, similar to its thiourea-based analogs (8a and 8b), which exhibit centrosymmetric (P21/c) or non-centrosymmetric (P21) packing .

Biological Activity

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring connected to an indazole structure, which is known to enhance its biological properties. The presence of these heterocycles contributes to its ability to interact with various molecular targets, making it a candidate for further pharmacological exploration.

The primary mechanism by which this compound exerts its biological effects involves:

- Inhibition of Epidermal Growth Factor Receptor (EGFR) : This compound has been shown to bind to EGFR, blocking its signaling pathways that are crucial for cancer cell proliferation and survival. This action positions it as a potential anticancer agent by preventing tumor growth and promoting apoptosis in malignant cells.

Anticancer Activity

This compound has demonstrated promising anticancer properties through various studies:

- Cell Line Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma). The IC50 values reported range from 5.4 µM to 9.2 µM, indicating moderate to high potency .

- Mechanistic Insights : The compound's ability to induce apoptosis has been linked to its interaction with specific cellular pathways. It has been observed that treatment with this compound leads to the upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cells .

- In Vivo Studies : Animal model experiments have supported the in vitro findings, where oral administration of this compound resulted in significant tumor growth inhibition in syngeneic colon cancer models. These studies suggest that the compound enhances cytotoxic T cell-mediated antitumor immunity .

Table 1: Summary of Biological Activities

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 | 5.4 | EGFR inhibition | |

| HT-1080 | 9.2 | Apoptosis induction | |

| MV4-11 | 0.072 | FLT3 kinase inhibition | |

| HCT116 | 6.72 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications at specific positions can enhance its efficacy:

- Substituent Variations : Alterations on the indazole or furan moieties have been explored to improve binding affinity and selectivity towards cancer-related targets such as EGFR and FLT3 kinase .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Combination Therapies : Investigating the effects of this compound in combination with existing therapies such as anti-PD-1 antibodies could yield synergistic effects in tumor immunotherapy .

- Broader Target Profiles : Expanding the research to include other potential targets beyond EGFR may uncover additional therapeutic applications, particularly in resistant cancer types.

- Clinical Trials : Future clinical studies are essential to evaluate the safety and efficacy of this compound in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.